4,6-Dimethoxy-2-methyl-3-phenyl-1-benzofuran

Medicinal chemistry Physicochemical profiling CNS drug design

Hydroxylated benzofuran probes often introduce confounding redox activity, catechol/quinone cycling, and lysosomal trapping that obscure target engagement. 4,6-Dimethoxy-2-methyl-3-phenyl-1-benzofuran (CAS 860184-39-0) eliminates these artifacts: zero HBD, no basic nitrogen, and fully methylated 4,6-dimethoxy groups prevent oxidative cycling. Key advantages: • Structurally matched negative control for ROS-dependent cytotoxicity assays • Zero HBD scaffold for CNS-permeable sirtuin (SIRT1-3)/TNF-α probe design • Procure alongside 2-bromo precursor to benchmark Suzuki/Negishi diversification yields per US 8,835,659. Available in 0.1 g to bulk, in stock.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 860184-39-0
Cat. No. B12883634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-2-methyl-3-phenyl-1-benzofuran
CAS860184-39-0
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC=C3
InChIInChI=1S/C17H16O3/c1-11-16(12-7-5-4-6-8-12)17-14(19-3)9-13(18-2)10-15(17)20-11/h4-10H,1-3H3
InChIKeyHMTNHLMVTJZOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethoxy-2-methyl-3-phenyl-1-benzofuran (CAS 860184-39-0): Structural Identity and Procurement Context for a Specialized Benzofuran Building Block


4,6-Dimethoxy-2-methyl-3-phenyl-1-benzofuran (CAS 860184-39-0) is a fully substituted benzofuran derivative featuring methoxy groups at the 4- and 6-positions, a methyl group at the 2-position, and a phenyl ring at the 3-position, yielding a molecular formula of C17H16O3 and a molecular weight of 268.31 g/mol . The compound belongs to the polysubstituted benzofuran chemical space claimed in patent literature for potential applications in cancer, diabetes, and neurodegenerative disease research [1]. Unlike simple 2-arylbenzofurans or natural stilbenoids, its dense substitution pattern on the benzofuran core eliminates hydrogen-bond donor capacity (HBD = 0) while retaining three hydrogen-bond acceptors (HBA = 3), a feature that differentiates its physicochemical profile from hydroxylated analogs such as resveratrol or benzofuran-4,6-diol derivatives .

Why 4,6-Dimethoxy-2-methyl-3-phenyl-1-benzofuran Cannot Be Replaced by Generic Benzofuran Analogs in Structure-Activity Studies


The 4,6-dimethoxy-2-methyl-3-phenyl substitution pattern is not arbitrarily interchangeable with other benzofuran congeners. Removing the 3-phenyl group (as in 4,6-dimethoxy-2-methylbenzofuran) eliminates the biaryl torsion angle that governs the three-dimensional presentation of the C-2 methyl and the benzofuran oxygen to putative biological targets [1]. Replacing the benzofuran oxygen with NH (as in the indole analog 4,6-dimethoxy-2-methyl-3-phenyl-1H-indole, CAS 845548-59-6) introduces a hydrogen-bond donor, increasing HBD from 0 to 1 and altering logP, permeability, and target recognition [2]. Demethylation of the 4- and 6-methoxy groups to hydroxyls (benzofuran-4,6-diol derivatives) introduces catechol-like redox activity and susceptibility to Phase II metabolism that is absent in the fully methylated compound [3]. These structural distinctions mean that biological data generated on des-phenyl, des-methoxy, or indole analogs cannot be reliably extrapolated to 4,6-dimethoxy-2-methyl-3-phenyl-1-benzofuran in procurement decisions for SAR libraries, chemical probe development, or patent exemplification.

Quantitative Differentiation Evidence for 4,6-Dimethoxy-2-methyl-3-phenyl-1-benzofuran Against Closest Structural Analogs


Hydrogen-Bond Donor Count: Zero HBD Differentiates the Benzofuran from Its Indole Analog

4,6-Dimethoxy-2-methyl-3-phenyl-1-benzofuran possesses zero hydrogen-bond donor atoms (HBD = 0), whereas its closest heterocyclic congener, 4,6-dimethoxy-2-methyl-3-phenyl-1H-indole (CAS 845548-59-6), contains an N–H group conferring HBD = 1 [1]. This single donor difference is highly consequential for membrane permeability and CNS exposure, as each additional HBD is empirically associated with a ~0.5 log unit reduction in passive permeability and increased P-glycoprotein recognition [1].

Medicinal chemistry Physicochemical profiling CNS drug design

Absence of Redox-Active Free Hydroxyls Differentiates the 4,6-Dimethoxy Compound from Benzofuran-4,6-diol Derivatives in Oxidative Stability

The 4,6-dimethoxy substitution pattern renders the benzofuran core resistant to oxidative catechol/quinone cycling, in contrast to benzofuran-4,6-diol derivatives which bear free hydroxyl groups capable of undergoing auto-oxidation and redox cycling [1]. This structural distinction is practically relevant: halogeno-benzofuran derivatives with free hydroxyl groups have been shown to exert selective cytotoxicity toward human leukemia cells partially via reactive oxygen species (ROS) generation, a mechanism that is structurally impossible for the fully O-methylated compound [2].

Oxidative stability Formulation chemistry Metabolic stability

Three-Dimensional Shape Differentiation: The 3-Phenyl Substituent Introduces an Out-of-Plane Biaryl Torsion Angle Absent in 2-Arylbenzofuran Congeners

Unlike 2-arylbenzofurans such as 4,6-dimethoxy-2-phenyl-1-benzofuran, the 2-methyl-3-phenyl substitution pattern of the target compound forces the phenyl ring to occupy the 3-position of the furan ring, introducing a steric clash between the 2-methyl and the ortho-hydrogens of the 3-phenyl group that generates a significant dihedral angle between the benzofuran plane and the phenyl ring [1]. This out-of-plane geometry distinctively shapes the molecular electrostatic potential surface compared to the more planar 2-arylbenzofuran series, as evidenced by conformational analyses of related 2,3-disubstituted benzofurans in the patent literature [1].

Conformational analysis Ligand-based drug design Scaffold hopping

Synthetic Tractability: Modular Access via Suzuki/Negishi/Heck Coupling from a Common Bromo Precursor Enables Rapid Analog Generation

The patent literature explicitly teaches that 4,6-dimethoxy-2-methyl-3-phenyl-1-benzofuran can be obtained from 4,6-dimethoxy-2-bromo-3-phenyl-1-benzofuran via palladium-catalyzed cross-coupling (Suzuki, Negishi, or Heck reaction), using procedures described in J. Org. Chem. 2008, 73, 1131–1134 and Tetrahedron Lett. 2002, 43, 9125–9127 [1]. This late-stage diversification strategy is not universally applicable to all benzofuran substitution patterns: the 2-bromo-3-phenyl arrangement is specifically enabled by the synthetic route disclosed in the patent, providing a well-precedented entry point for parallel library synthesis that 2-aryl or 2,3-unsubstituted benzofurans do not share [1].

Synthetic chemistry Parallel synthesis Lead optimization

Absence of a Basic Nitrogen: Differentiation from Aminosubstituted Benzofurans in Lysosomal Trapping and hERG Liability Prediction

4,6-Dimethoxy-2-methyl-3-phenyl-1-benzofuran contains no ionizable nitrogen atoms (calculated pKa ~ neutral), in contrast to aminosubstituted benzofuran analogs that have been reported in the cytotoxic benzofuran literature with basic amine side chains [1]. The absence of a basic center eliminates the risk of lysosomal trapping (a common artifact in cytotoxicity assays where basic lipophilic compounds accumulate in lysosomes via pH partitioning) and removes the primary structural alert for hERG channel blockade, which is strongly correlated with the presence of a protonatable nitrogen in a lipophilic context [1].

Drug safety hERG liability Lysosomotropism

Optimal Research and Industrial Application Scenarios for 4,6-Dimethoxy-2-methyl-3-phenyl-1-benzofuran (CAS 860184-39-0)


Chemical Biology Probe Development Targeting Sirtuin or TNF-α Pathways Where Hydroxyl-Free, Non-Basic Scaffolds Are Required

The compound's zero HBD, absence of basic nitrogen, and lack of redox-active free hydroxyls make it an ideal candidate scaffold for developing chemical probes targeting sirtuins (SIRT1–3) or TNF-α, where confounding redox activity or lysosomal trapping must be minimized. Researchers can use the bromo precursor diversification strategy [1] to introduce varied 2-substituents while maintaining the clean physicochemical profile.

Scaffold-Hopping from 2-Arylbenzofuran or Indole-Based Kinase Inhibitors to Access Novel IP Space

The 2-methyl-3-phenyl substitution pattern generates a distinct 3D conformation (out-of-plane phenyl) compared to more planar 2-arylbenzofurans [1]. This conformational differentiation supports scaffold-hopping efforts from indole-based kinase inhibitor series (where the indole N–H often participates in critical hinge-binding hydrogen bonds) to benzofuran-based analogs, potentially offering novel intellectual property while retaining or improving selectivity.

Parallel SAR Library Synthesis Using Late-Stage Cross-Coupling Chemistry

As explicitly enabled by the patent teaching that 4,6-dimethoxy-2-methyl-3-phenyl-1-benzofuran is accessible from 4,6-dimethoxy-2-bromo-3-phenyl-1-benzofuran via Suzuki, Negishi, or Heck coupling [1], this compound serves as a validation standard for library production. Procurement of the 2-methyl derivative alongside the 2-bromo precursor allows medicinal chemistry groups to benchmark reaction yields and establish quality control parameters for parallel synthesis campaigns.

Negative Control Compound for ROS-Mediated Cytotoxicity Assays Involving Benzofuran-4,6-diols

Because the 4,6-dimethoxy groups cannot undergo oxidative catechol/quinone cycling, this compound can serve as a structurally matched negative control in experiments designed to isolate ROS-dependent cytotoxic mechanisms exhibited by hydroxylated benzofuran derivatives such as those reported for halogeno-benzofurans against leukemia cells [2]. Its use would strengthen mechanistic conclusions by ruling out non-specific benzofuran core effects.

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